molecular formula C9H5BrN2O3 B116252 5-Bromo-3-(4-nitrophenyl)-1,2-oxazole CAS No. 142598-84-3

5-Bromo-3-(4-nitrophenyl)-1,2-oxazole

Cat. No. B116252
M. Wt: 269.05 g/mol
InChI Key: BQVVMOLKUANHAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-3-(4-nitrophenyl)-1,2-oxazole is a chemical compound that has gained significant attention in scientific research. Its unique properties make it an ideal candidate for use in various fields, including medicinal chemistry, biochemistry, and pharmacology. In

Mechanism Of Action

The mechanism of action of 5-Bromo-3-(4-nitrophenyl)-1,2-oxazole is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cellular processes such as DNA replication and protein synthesis. This inhibition leads to the disruption of cancer cell growth and proliferation, as well as the suppression of inflammatory responses.

Biochemical And Physiological Effects

5-Bromo-3-(4-nitrophenyl)-1,2-oxazole has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to induce apoptosis (programmed cell death) in cancer cells, as well as its anti-inflammatory and analgesic properties. In vivo studies have shown that it can inhibit tumor growth and reduce inflammation in animal models.

Advantages And Limitations For Lab Experiments

One of the main advantages of 5-Bromo-3-(4-nitrophenyl)-1,2-oxazole is its potent antitumor activity against a range of cancer cell lines. Additionally, it has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory conditions. However, one limitation of using 5-Bromo-3-(4-nitrophenyl)-1,2-oxazole in lab experiments is its potential toxicity, which can limit its therapeutic potential.

Future Directions

There are several future directions for research on 5-Bromo-3-(4-nitrophenyl)-1,2-oxazole. One area of interest is the development of more potent and selective analogs that can target specific cancer cell types. Additionally, further studies are needed to better understand the mechanism of action of 5-Bromo-3-(4-nitrophenyl)-1,2-oxazole and its potential applications in the treatment of inflammatory conditions. Finally, more research is needed to evaluate the safety and efficacy of 5-Bromo-3-(4-nitrophenyl)-1,2-oxazole in animal models and clinical trials.
In conclusion, 5-Bromo-3-(4-nitrophenyl)-1,2-oxazole is a promising compound with potential applications in medicinal chemistry, biochemistry, and pharmacology. Its unique properties make it an ideal candidate for use in the treatment of cancer and inflammatory conditions. However, further research is needed to fully understand its mechanism of action, as well as its safety and efficacy in animal models and clinical trials.

Synthesis Methods

The synthesis of 5-Bromo-3-(4-nitrophenyl)-1,2-oxazole involves a multi-step process that includes the reaction of 4-nitrophenylacetic acid with thionyl chloride to form 4-nitrophenylacetyl chloride. This intermediate is then reacted with 5-bromo-2-amino-1,3-oxazole to form 5-Bromo-3-(4-nitrophenyl)-1,2-oxazole. The reaction is typically carried out in the presence of a catalyst and under controlled conditions to ensure high yields and purity.

Scientific Research Applications

5-Bromo-3-(4-nitrophenyl)-1,2-oxazole has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, colon, and lung cancer. Additionally, it has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory conditions such as arthritis.

properties

CAS RN

142598-84-3

Product Name

5-Bromo-3-(4-nitrophenyl)-1,2-oxazole

Molecular Formula

C9H5BrN2O3

Molecular Weight

269.05 g/mol

IUPAC Name

5-bromo-3-(4-nitrophenyl)-1,2-oxazole

InChI

InChI=1S/C9H5BrN2O3/c10-9-5-8(11-15-9)6-1-3-7(4-2-6)12(13)14/h1-5H

InChI Key

BQVVMOLKUANHAH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NOC(=C2)Br)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2)Br)[N+](=O)[O-]

synonyms

5-BROMO-3-(4-NITROPHENYL)ISOXAZOLE

Origin of Product

United States

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